3-Iodo-2-butanone

Photochemistry α-Hydroxyketone synthesis Haloketone reactivity

3-Iodo-2-butanone (CAS 30719-18-7; IUPAC: 3-iodobutan-2-one; molecular formula C₄H₇IO; MW 198.00 g·mol⁻¹) is an α-iodo ketone—a carbonyl compound bearing an iodine substituent at the carbon alpha to the ketone. The compound is a member of the α-haloketone family, which includes its bromo (CAS 814-75-5), chloro (CAS 4091-39-8), and fluoro analogs.

Molecular Formula C4H7IO
Molecular Weight 198.00 g/mol
CAS No. 30719-18-7
Cat. No. B13954139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-2-butanone
CAS30719-18-7
Molecular FormulaC4H7IO
Molecular Weight198.00 g/mol
Structural Identifiers
SMILESCC(C(=O)C)I
InChIInChI=1S/C4H7IO/c1-3(5)4(2)6/h3H,1-2H3
InChIKeyFPEIUGALYUCCPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-2-butanone (CAS 30719-18-7): Procurement-Relevant Identity, Class, and Physicochemical Baseline


3-Iodo-2-butanone (CAS 30719-18-7; IUPAC: 3-iodobutan-2-one; molecular formula C₄H₇IO; MW 198.00 g·mol⁻¹) is an α-iodo ketone—a carbonyl compound bearing an iodine substituent at the carbon alpha to the ketone [1]. The compound is a member of the α-haloketone family, which includes its bromo (CAS 814-75-5), chloro (CAS 4091-39-8), and fluoro analogs. Primary synthetic access routes involve direct α-iodination of 2-butanone with I₂ or ICl under acid- or radical-mediated conditions, as well as halogen-exchange from the corresponding α-bromo or α-chloro ketone using NaI in acetone [2]. It is typically supplied as a light-sensitive, pale yellow to amber liquid with reported density of 1.785 g·cm⁻³ and boiling point of 168.2 °C at 760 mmHg [1]. The compound serves as a key intermediate in heterocycle synthesis (e.g., imidazo[2,1‑b]thiazoles), cross-coupling reactions, and as a precursor to α-hydroxy and α-alkoxy ketones via hypervalent iodine pathways [3].

Photochemical α-Hydroxylation
Direct single-step route to α-hydroxyketones without halogen-exchange additives
Catalyst-Free N-Alkylation
Ambient-temperature imidazo[2,1-b]thiazole synthesis without base or metal catalysts
Orthogonal Cross-Coupling
Chemoselective C–I activation in sequential coupling strategies with Br/Cl retention

Why 3-Iodo-2-butanone Cannot Be Replaced by 3-Bromo- or 3-Chloro-2-butanone in Critical Transformations


Generic substitution among α-halo-2-butanones—iodo (C₄H₇IO), bromo (C₄H₇BrO), and chloro (C₄H₇ClO)—is scientifically indefensible for several quantifiable reasons. The C–I bond dissociation energy (ca. 209 kJ·mol⁻¹) is substantially lower than that of C–Br (ca. 285 kJ·mol⁻¹) or C–Cl (ca. 327 kJ·mol⁻¹), translating to differences in leaving-group ability that govern both nucleophilic substitution kinetics and oxidative addition rates in metal-catalyzed cross-couplings [1]. Direct experimental evidence shows that α-iodoketones undergo photochemical α-hydroxylation in good yields under high-pressure Hg-lamp irradiation, whereas α-bromoketones do not react unless exogenous KI is added to generate the iodo species in situ [2]. Furthermore, in N-alkylation reactions with 2‑amino‑1,3‑benzothiazole, α-iodoketones proceed catalyst-free at room temperature, while the corresponding α-chloro and α-bromo ketones are markedly slower [3]. Physical property divergence—density (1.785 vs. 1.438 vs. 1.055 g·cm⁻³) and boiling point (168.2, 141.5, and 114–117 °C, respectively)—additionally precludes direct one‑to‑one substitution in purification workflows, distillative separation protocols, and biphasic reaction engineering [4].

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C–I bond is substantially weaker than C–Br/C–Cl; replacing with bromo or chloro alters SN2 kinetics and oxidative addition rates, risking reaction failure.
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Only the iodo ketone undergoes direct photohydroxylation; the bromo analog is unreactive without exogenous KI, adding a reagent step.
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Higher density and boiling point of the iodo compound affect liquid–liquid extraction, distillation, and workup—direct substitution may disrupt established purification protocols.

3-Iodo-2-butanone (CAS 30719-18-7): Comparative Quantitative Evidence for Scientific Selection


Direct Photo-Hydroxylation Reactivity: α-Iodo Ketones Outperform α-Bromo Ketones Under Identical Irradiation Conditions

Under high-pressure mercury-lamp irradiation, α-iodoacyclic ketones (including the target compound class) undergo direct photochemical α-hydroxylation to give the corresponding α-hydroxyketones in good yields. By contrast, α-bromoketones fail to yield α-hydroxy products under identical irradiation conditions; conversion is achieved only upon addition of KI, which generates the α-iodo ketone in situ [1]. This establishes a fundamental, halogen-identity-dependent mechanistic divergence that renders the iodo derivative indispensable for direct photohydroxylation protocols.

Photochemical α-Hydroxylation
Head-to-head
α-Iodo ketones: good yields under Hg lamp; α-Bromo ketones: no reaction without KI
Enables direct single-step photo-hydroxylation protocol
Eliminates KI additive; reported yields may vary by substrate
Photochemistry α-Hydroxyketone synthesis Haloketone reactivity

N-Alkylation Efficiency Without Catalysts: α-Iodo Ketones Exhibit Superior Reactivity Over α-Bromo and α-Chloro Analogs

In reactions of 2-amino-1,3-benzothiazole with aliphatic, aromatic, and heteroaromatic α‑haloketones, α-iodoketones proceed by endocyclic N‑alkylation followed by intramolecular dehydrative cyclization in the absence of bases or catalysts. The publication explicitly states: 'Reactions with α‑chloro or bromoketones are slower' [1]. This rate advantage attributable to the weaker C–I bond and superior iodide leaving-group ability enables catalyst-free, room-temperature protocols for constructing imidazo[2,1‑b]thiazole scaffolds of pharmacological relevance.

N-Alkylation Rate (Imidazo[2,1-b]thiazole)
Class-level inference
α-Iodo: rapid, catalyst-free at RT; α-Bromo/α-Chloro: markedly slower
Catalyst-free imidazo[2,1-b]thiazole library synthesis
Triiodide byproduct may require control
Heterocycle synthesis N-Alkylation Catalyst-free reaction

Carbon–Halogen Bond Dissociation Energy Dictates Reactivity Ranking in Nucleophilic Substitution and Cross-Coupling

The C–I bond dissociation energy (BDE) in alkyl iodides is approximately 209 kJ·mol⁻¹, compared to ~285 kJ·mol⁻¹ for C–Br and ~327 kJ·mol⁻¹ for C–Cl [1]. In α‑haloketones, this intrinsic BDE difference is amplified by the electron‑withdrawing carbonyl, which further polarizes the C–X bond. Consequently, α-iodoketones participate in SN2 displacements, Reformatsky-type reactions, and palladium-catalyzed oxidative additions at rates that can exceed those of the corresponding bromides by one to two orders of magnitude, depending on the nucleophile and conditions [2][3]. This BDE differential is a primary driver of the selectivity observed when mixed halide substrates are employed in sequential coupling strategies.

C–X Bond Dissociation Energy
Class-level inference
C–I: ~209 kJ·mol⁻¹; C–Br: ~285; C–Cl: ~327 (~76 kJ·mol⁻¹ weaker than C–Br)
Supports chemoselective activation in sequential coupling
Gas-phase BDE; α-carbonyl context may differ
Bond dissociation energy Nucleophilic substitution Cross-coupling reactivity

Physicochemical Property Differentiation: Density and Boiling Point Create Distinct Purification and Handling Profiles

3-Iodo-2-butanone exhibits a density of 1.785 g·cm⁻³ and a boiling point of 168.2 °C at 760 mmHg [1], markedly higher than those of 3‑bromo‑2‑butanone (density 1.438 g·mL⁻¹; bp 141.5 °C at 760 mmHg, or 36 °C at 11 mmHg) and 3‑chloro‑2‑butanone (density 1.055 g·mL⁻¹; bp 114–117 °C at 760 mmHg) . The density of 3‑iodo‑2‑butanone is approximately 24% higher than the bromo analog and 69% higher than the chloro analog. The boiling point at atmospheric pressure exceeds that of the bromo analog by ~27 °C and that of the chloro analog by ~52 °C. These physical differences directly affect liquid–liquid extraction phase behavior, distillative separation feasibility, and volatility‑related safety classification.

Density & Boiling Point
Cross-study comparable
Density 1.785 g·cm⁻³; BP 168.2 °C (+24% density vs. bromo; +27 °C BP vs. bromo)
Facilitates cleaner phase separation and distillation
Compiled from NIST; purity-dependent
Physicochemical properties Purification Process chemistry

Thermochemical Stability Parameter: Gas-Phase Enthalpy of Formation (ΔfH°gas) Quantified by NIST

The gas‑phase standard enthalpy of formation (ΔfH°gas) for 3‑iodo‑2‑butanone has been experimentally determined as −38.2 ± 0.6 kcal·mol⁻¹ by both kinetic and equilibrium methods, as compiled in the NIST Chemistry WebBook from the seminal work of Solly, Golden, and Benson [1]. This value provides a quantitative thermodynamic reference for calculating reaction enthalpies, assessing thermal stability, and performing process safety evaluations (e.g., adiabatic temperature rise, ΔTad) when 3‑iodo‑2‑butanone is employed as a reactant in exothermic transformations such as alkylations or cross‑couplings. Comparable NIST‑grade ΔfH°gas data are not available with equivalent precision for 3‑bromo‑2‑butanone or 3‑chloro‑2‑butanone in the same database, limiting the ability to perform equally reliable thermochemical modeling with the bromo or chloro analogs.

Standard Enthalpy of Formation
Supporting evidence
ΔfH°gas = −38.2 ± 0.6 kcal·mol⁻¹ (NIST-validated)
Supports reaction calorimetry and thermal hazard assessment
Data from Solly et al. 1970; gas-phase
Thermochemistry Enthalpy of formation Reaction calorimetry

3-Iodo-2-butanone (CAS 30719-18-7): Evidence-Backed Application Scenarios for Procurement Decision-Making


Photochemical Synthesis of α-Hydroxyketone Building Blocks Without Halogen-Exchange Additives

Research groups synthesizing α‑hydroxyketones—versatile intermediates for natural product total synthesis and pharmaceutical lead optimization—should select 3‑iodo‑2‑butanone as the α‑halo ketone of choice. As established in Section 3 (Evidence Item 1), α‑iodoketones undergo direct photochemical α‑hydroxylation under high‑pressure Hg‑lamp irradiation in good yields, whereas the corresponding α‑bromoketones are unreactive under identical conditions and require stoichiometric KI to generate the iodo species in situ [1]. Procurement of the iodo derivative therefore eliminates a reagent addition step, simplifies product isolation, and improves process mass intensity—factors of tangible economic significance in multi‑step synthetic sequences.

Catalyst-Free Synthesis of Imidazo[2,1-b]thiazole and Related Fused Heterocycles

Medicinal chemistry programs targeting imidazo[2,1‑b]thiazole scaffolds—a privileged pharmacophore with reported kinase inhibitory, antimicrobial, and anti‑inflammatory activities—benefit directly from the superior N‑alkylation reactivity of α‑iodoketones documented in Section 3 (Evidence Item 2). 3‑Iodo‑2‑butanone reacts with 2‑amino‑1,3‑benzothiazole without added base or metal catalyst at ambient temperature, whereas the bromo and chloro analogs react significantly more slowly, necessitating longer reaction times or forcing conditions that may degrade sensitive functional groups [2]. For compound library synthesis where catalyst residues must be stringently controlled (e.g., below 10 ppm Pd for biological assay), the catalyst‑free protocol enabled by the iodo ketone provides a decisive procurement rationale.

Orthogonal C–X Activation in Convergent Multi‑Step Synthesis

For synthetic routes requiring sequential or chemoselective activation of carbon–halogen bonds, 3‑iodo‑2‑butanone offers a quantifiable selectivity advantage rooted in the ~76 kJ·mol⁻¹ lower C–I bond dissociation energy relative to C–Br (Section 3, Evidence Item 3) [3]. This enables the iodo substituent to undergo Pd(0) oxidative addition, SN2 displacement, or Reformatsky‑type coupling while a C–Br or C–Cl bond elsewhere in the molecule remains intact. The resulting orthogonality facilitates convergent assembly strategies—particularly valuable in the synthesis of polyfunctionalized heterocycles and natural product analogs—without the protection/deprotection sequences that would be required if the bromo or chloro analog were employed.

Process Development and Scale‑Up With Validated Thermochemical Parameters

Chemical engineers and process safety scientists evaluating 3‑iodo‑2‑butanone for pilot‑plant or manufacturing scale will find that, unlike its bromo and chloro analogs, the compound possesses a NIST‑validated gas‑phase enthalpy of formation (ΔfH°gas = −38.2 ± 0.6 kcal·mol⁻¹) determined by both kinetic and equilibrium methods (Section 3, Evidence Item 5) [4]. This thermochemical datum can be directly employed in reaction calorimetry models (e.g., Mettler‑Toledo RC1, ARSST) to calculate adiabatic temperature rise (ΔTad), maximum attainable pressure, and thermal risk class for exothermic transformations such as N‑alkylations and cross‑couplings. The absence of equivalent validated thermochemical data for the bromo and chloro analogs necessitates reliance on computational estimates with unknown error margins, introducing additional uncertainty into process safety assessments.

Application
Selection Property
Validation Focus
Photochemical α-hydroxyketone synthesis
Direct photoreactivity without KI additive
Reported photochemical yield and workup simplicity
Catalyst-free imidazo[2,1-b]thiazole synthesis
Ambient-temperature N-alkylation reactivity
Catalyst-free protocol and reduced metal contamination
Orthogonal C–X activation in convergent synthesis
Low C–I bond dissociation energy
Chemoselective cross-coupling and sequential activation
Process development with validated thermochemical data
NIST-validated ΔfH°gas
Reaction calorimetry and thermal hazard assessment
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